

# A Comparative Guide to the Kinase Selectivity of Gtp 14564 and Gilteritinib

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profiles of two tyrosine kinase inhibitors (TKIs), **Gtp 14564** and gilteritinib. Both compounds are notable for their inhibition of FMS-like tyrosine kinase 3 (FLT3), a critical target in the treatment of Acute Myeloid Leukemia (AML). Understanding the nuanced selectivity of these inhibitors is paramount for predicting their efficacy, potential off-target effects, and mechanisms of resistance. This document synthesizes available preclinical data, presents it in a clear, comparative format, and provides detailed experimental methodologies for the key assays cited.

### Introduction to Gtp 14564 and Gilteritinib

**Gtp 14564** is a novel tyrosine kinase inhibitor identified as a specific inhibitor of FLT3 with an internal tandem duplication (ITD) mutation, a common driver of AML.[1] It is characterized as a potent and selective inhibitor of class III receptor tyrosine kinases.

Gilteritinib (Xospata®) is a second-generation FLT3 inhibitor approved for the treatment of relapsed or refractory AML with a FLT3 mutation.[2] It is a potent inhibitor of both FLT3-ITD and FLT3 tyrosine kinase domain (TKD) mutations and also exhibits inhibitory activity against AXL receptor tyrosine kinase.[3]

### **Comparative Kinase Inhibition Profile**







The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic index. The following tables summarize the known inhibitory activities of **Gtp 14564** and gilteritinib against a panel of kinases.

Table 1: Comparative Inhibitory Activity (IC50) of **Gtp 14564** and Gilteritinib against Key Kinases



| Target Kinase | Gtp 14564 IC50 (μM) | Gilteritinib IC50 (nM) |
|---------------|---------------------|------------------------|
| FLT3          | 0.3                 | ~1 (in cells)[2]       |
| FLT3-ITD      | 0.3                 | ~1 (in cells)[2]       |
| c-Kit         | 0.3                 | 102 (in cells)         |
| c-Fms         | 0.3                 | -                      |
| PDGFRβ        | 1                   | -                      |
| AXL           | -                   | 41 (in cells)[3]       |
| ERK1/2        | > 10                | -                      |
| EGFR          | > 10                | -                      |
| HER2          | > 10                | -                      |
| Src           | > 10                | -                      |
| Abl           | > 10                | -                      |
| PKC           | > 10                | -                      |
| РКА           | > 10                | -                      |
| Akt           | > 10                | -                      |

Data compiled from multiple in vitro and cell-based assays. Note that direct comparison of IC50 values should be made with caution due to variations in assay conditions. A hyphen (-) indicates that data was not readily available.

## **Signaling Pathways and Mechanism of Action**

Both **Gtp 14564** and gilteritinib target the constitutively active FLT3 receptor, a key driver in certain AML subtypes. Inhibition of FLT3 autophosphorylation blocks downstream signaling



Check Availability & Pricing

cascades crucial for leukemic cell proliferation and survival.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Selective cytotoxic mechanism of GTP-14564, a novel tyrosine kinase inhibitor in leukemia cells expressing a constitutively active Fms-like tyrosine kinase 3 (FLT3) PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gilteritinib: potent targeting of FLT3 mutations in AML PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Kinase Selectivity of Gtp 14564 and Gilteritinib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b502738#comparing-the-selectivity-of-gtp-14564-and-gilteritinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com